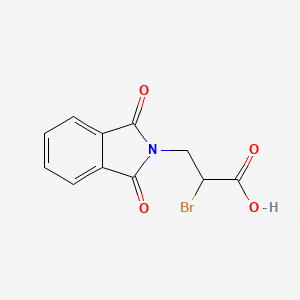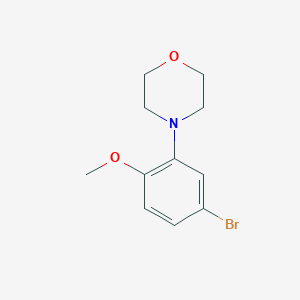
4-(5-Bromo-2-methoxyphenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromo-2-methoxyphenyl)morpholine is an organic compound with the molecular formula C11H14BrNO4S It is characterized by the presence of a bromine atom, a methoxy group, and a morpholine ring attached to a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-methoxyphenyl)morpholine typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol using acetic anhydride to protect the phenolic hydroxyl group. This is followed by bromination using bromine under the catalysis of iron powder. Finally, deacetylation is performed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Bromo-2-methoxyphenyl)morpholine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine and iron powder are commonly used for bromination.
Acetylation: Acetic anhydride is used for acetylation.
Deacetylation: Deacetylation is typically achieved using acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
4-(5-Bromo-2-methoxyphenyl)morpholine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(5-Bromo-2-methoxyphenyl)morpholine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Morpholinosulfonyl)benzoic acid
- 4-(Morpholine-4-sulfonyl)-benzoyl chloride
- 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole
Uniqueness
4-(5-Bromo-2-methoxyphenyl)morpholine is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H14BrNO2 |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
4-(5-bromo-2-methoxyphenyl)morpholine |
InChI |
InChI=1S/C11H14BrNO2/c1-14-11-3-2-9(12)8-10(11)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3 |
Clé InChI |
NUPBXYDSUSTQTR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


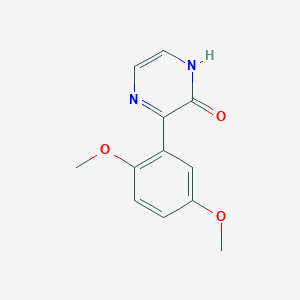
![1-[1-(4-Bromo-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705212.png)
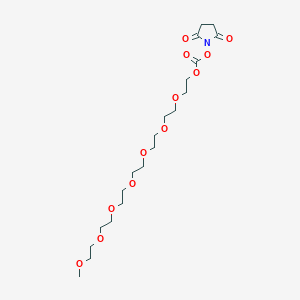
![N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-4-(N-phenylsulfamoyl)benzamide](/img/structure/B13705225.png)
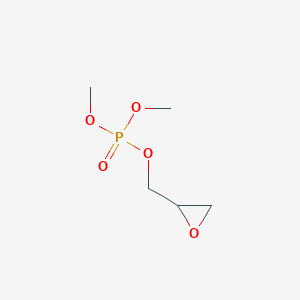
![(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid](/img/structure/B13705247.png)
![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-6,10-dimethyl-4,12-diphenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13705252.png)

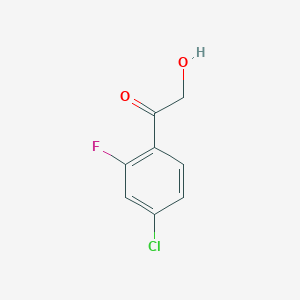
![O-[2-(Trifluoromethoxy)phenyl]hydroxylamine](/img/structure/B13705265.png)
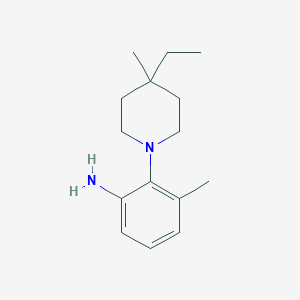

![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid](/img/structure/B13705299.png)
